2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Description

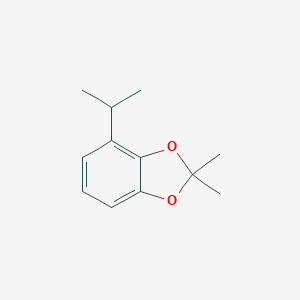

Structure

2D Structure

Properties

IUPAC Name |

2,2-dimethyl-4-propan-2-yl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)9-6-5-7-10-11(9)14-12(3,4)13-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDJXCHGRUOYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173933 | |

| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201166-22-5 | |

| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201166225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIMETHYL-4-ISOPROPYL-1,3-BENZODIOXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA7O19V7ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole. Also known as Propofol Impurity L, this compound is of significant interest in the pharmaceutical industry, particularly in the context of the anesthetic agent propofol. This document details its molecular structure, provides predicted spectroscopic data based on analogous compounds, and outlines a plausible experimental protocol for its synthesis. The information presented herein is intended to support research, quality control, and drug development activities.

Chemical Structure and Bonding

This compound possesses a core structure consisting of a benzene ring fused to a five-membered dioxole ring. An isopropyl group is substituted at the 4-position of the benzodioxole system, and two methyl groups are attached to the 2-position of the dioxole ring.

Molecular Structure:

The molecule is characterized by a planar benzene ring and a nearly planar dioxole ring. The isopropyl and dimethyl groups introduce tetrahedral (sp³) hybridized carbon centers.

Bonding Analysis:

The bonding within the benzodioxole core is a hybrid of aromatic and aliphatic characteristics. The benzene ring exhibits delocalized π-bonding, with all carbon-carbon bonds having an intermediate bond length between a single and double bond. The C-O bonds within the dioxole ring are polar covalent bonds. The bonds to the isopropyl and dimethyl substituents are standard carbon-carbon and carbon-hydrogen single bonds. The overall molecule is largely non-polar, contributing to its predicted low water solubility and high lipophilicity.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties [1][2][3]

| Property | Value |

| CAS Number | 201166-22-5 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | Predicted to be a colorless to light yellow liquid |

| LogP (predicted) | ~3.5 |

| Topological Polar Surface Area (TPSA) | 18.46 Ų |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | t | 1H | Ar-H |

| ~6.6 | d | 1H | Ar-H |

| ~3.3 | sept | 1H | -CH(CH₃)₂ |

| ~1.7 | s | 6H | -C(CH₃)₂ |

| ~1.2 | d | 6H | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C-O |

| ~146 | Ar-C-O |

| ~135 | Ar-C-isopropyl |

| ~121 | Ar-CH |

| ~118 | Ar-CH |

| ~108 | Ar-CH |

| ~117 | O-C(CH₃)₂-O |

| ~33 | -CH(CH₃)₂ |

| ~26 | -C(CH₃)₂ |

| ~23 | -CH(CH₃)₂ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2970-2870 | Strong | Aliphatic C-H stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (dioxole) |

| ~1050 | Strong | Symmetric C-O-C stretch (dioxole) |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 149 | [M - C₃H₇]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible and efficient method for the synthesis of this compound from 4-isopropylcatechol using 2,2-dimethoxypropane as both a reactant and a water scavenger.

Materials:

-

4-Isopropylcatechol

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Anhydrous toluene or benzene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropylcatechol (1 equivalent) and anhydrous toluene.

-

Add 2,2-dimethoxypropane (1.5-2.0 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

As an impurity of the anesthetic drug propofol, this compound does not have a known, direct role in specific signaling pathways. Its primary relevance is in the context of pharmaceutical quality control and its potential to indirectly affect the safety and efficacy profile of propofol formulations. The logical relationship is therefore one of chemical impurity to the active pharmaceutical ingredient (API).

Diagram of Impurity Relationship:

Caption: Relationship of Propofol Impurity L to the API.

Conclusion

This compound is a well-characterized impurity of propofol. While it is not expected to have significant biological activity on its own, its presence in propofol formulations must be carefully monitored to ensure the safety and efficacy of the drug product. The synthetic route and predicted analytical data provided in this guide offer a valuable resource for researchers and professionals in the pharmaceutical field. Further experimental studies are warranted to confirm the predicted spectroscopic data and to fully elucidate any potential biological interactions.

References

Spectroscopic and Mechanistic Insights into CAS 201166-22-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and mechanistic action related to the Chemical Abstracts Service (CAS) number 201166-22-5. It has come to light that this CAS number has been associated with two distinct chemical entities: the pharmaceutical compound Lapatinib, a potent tyrosine kinase inhibitor, and 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole, an impurity related to the anesthetic Propofol. This guide will address both compounds to provide a comprehensive resource.

Section 1: Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). Its action disrupts downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Spectroscopic Data

While a complete set of publicly available raw spectroscopic data for Lapatinib is limited, this section compiles available information and data from closely related derivatives to provide valuable insights.

Table 1: Summary of Available Spectroscopic Data for Lapatinib

| Spectroscopic Technique | Available Data |

| Mass Spectrometry (MS) | MS-MS Fragments (Positive Ion Mode): m/z 581.14 (M+H)+, 583.14, 582.14, 365.08, 350.07[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks have been identified, though specific wavenumber data is not readily available in the public domain.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 1H and 13C NMR data for various Lapatinib derivatives are available in the scientific literature, providing a reference for the core structure's spectral characteristics.[3] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Mass Spectrometry (LC-MS/MS) for Lapatinib Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the quantification of Lapatinib in biological matrices.[4][5]

-

Chromatography: A reverse-phase C18 column is typically used with an isocratic mobile phase.

-

Mass Spectrometry: Detection is achieved using a mass spectrometer in the multiple reaction monitoring (MRM) mode.[4]

-

Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common preparation step.[5] For tissue samples, homogenization followed by liquid-liquid extraction can be utilized.[5]

Signaling Pathway

Lapatinib exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways. The following diagram illustrates this mechanism of action.

Caption: Lapatinib inhibits EGFR/HER2, blocking downstream PI3K/Akt and MAPK/ERK pathways.

Section 2: 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole (Propofol Impurity L)

This compound, identified as an impurity in the anesthetic agent Propofol, is chemically distinct from Lapatinib.

Spectroscopic Data

Publicly available, peer-reviewed spectroscopic data for 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole is scarce. Commercial suppliers of this reference standard indicate that a comprehensive Certificate of Analysis (CoA), including 1H NMR, 13C NMR, IR, and mass spectrometry data, is provided upon purchase.[6][7][8]

Table 2: Summary of Available Spectroscopic Data for 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole

| Spectroscopic Technique | Available Data |

| Mass Spectrometry (MS) | Molecular Formula: C12H16O2, Molecular Weight: 192.26 g/mol .[6][9] |

| Infrared (IR) Spectroscopy | Data not publicly available. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Data not publicly available. |

Experimental Protocols

Standard experimental protocols for the spectroscopic analysis of small organic molecules would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: Acquire 1H and 13C spectra on a 400 MHz or higher field NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid or a thin film between salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

Mass Spectrometry (MS)

-

Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the mass-to-charge ratio of the parent ion and any fragment ions.

Logical Relationship Diagram

The following diagram illustrates the relationship of this compound as an impurity to the active pharmaceutical ingredient (API) Propofol.

Caption: Relationship of Propofol Impurity L to the API Propofol.

References

- 1. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated liquid chromatography tandem mass spectrometry for simultaneous quantification of foretinib and lapatinib, and application to metabolic stab ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03251G [pubs.rsc.org]

- 5. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

- 6. Propofol EP Impurity L | CAS Number 201166-22-5 [klivon.com]

- 7. dev.klivon.com [dev.klivon.com]

- 8. Propofol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | C12H16O2 | CID 19710760 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of the compound in common organic solvents and furnishes a detailed experimental protocol for its quantitative determination.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of its electron density.

This compound is a largely non-polar molecule. Its structure comprises a benzene ring, a dioxole ring with two methyl groups, and an isopropyl group. The presence of oxygen atoms in the dioxole ring introduces some polarity, but the overall character of the molecule is dominated by its hydrocarbon framework. Consequently, it is predicted to exhibit higher solubility in non-polar or moderately polar organic solvents and lower solubility in highly polar solvents.

Predicted Solubility Profile

Based on its molecular structure, the predicted solubility of this compound in various organic solvents is as follows:

-

High Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether, and moderately polar solvents like acetone, ethyl acetate, and dichloromethane.

-

Moderate to Low Solubility: Expected in more polar solvents like ethanol and methanol.

-

Insoluble: Expected in highly polar solvents such as water.

While these predictions offer a useful starting point, empirical determination is essential for obtaining precise solubility data.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Hexane | 25 | Data to be determined | Data to be determined |

| e.g., Toluene | 25 | Data to be determined | Data to be determined |

| e.g., Diethyl Ether | 25 | Data to be determined | Data to be determined |

| e.g., Acetone | 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| e.g., Methanol | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined |

| e.g., Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Calibrated flasks with stoppers

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Syringes

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes for standard preparation

2. Procedure:

2.1. Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of flasks. An excess is confirmed by the presence of undissolved solid after equilibration. b. Accurately pipette a known volume of the desired organic solvent into each flask. c. Tightly stopper the flasks to prevent solvent evaporation. d. Place the flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). e. Shake the flasks for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

2.2. Sample Collection and Preparation: a. After equilibration, allow the flasks to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. The filter should be pre-conditioned with the solvent to avoid adsorption of the solute. d. Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

2.3. Analytical Quantification: a. Prepare a series of calibration standards of this compound in the chosen solvent. b. Analyze the calibration standards and the diluted sample solutions using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

2.4. Calculation of Solubility: a. Calculate the concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor. b. Express the solubility in the desired units (e.g., g/100 mL, mol/L).

3. Quality Control: a. Perform the experiment in triplicate to ensure the reproducibility of the results. b. Run a blank sample (solvent only) to check for interferences. c. The temperature should be monitored and recorded throughout the experiment.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

This technical guide provides a foundational understanding of the solubility of this compound and a robust methodology for its empirical determination. The provided information is intended to support further research and development activities involving this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole. Due to the limited availability of direct experimental spectral data in public databases, this document presents a predicted ¹H NMR spectrum based on the analysis of its chemical structure, substituent effects, and comparison with related compounds. This guide also includes a standardized experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling rules.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| Isopropyl -CH(CH₃)₂ | 3.0 - 3.3 | Septet | ~7.0 | 1H |

| Isopropyl -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | ~7.0 | 6H |

| Benzodioxole -C(CH ₃)₂ | 1.6 - 1.7 | Singlet | - | 6H |

| Aromatic H-5 | 6.7 - 6.9 | Doublet | ~8.0 | 1H |

| Aromatic H-6 | 6.6 - 6.8 | Doublet of doublets | ~8.0, ~2.0 | 1H |

| Aromatic H-7 | 6.8 - 7.0 | Doublet | ~2.0 | 1H |

Structural Analysis and Signal Assignment

The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum.

-

Isopropyl Group: The methine proton (-CH) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. Its chemical shift is predicted to be in the range of 3.0-3.3 ppm, shifted downfield by the adjacent aromatic ring. The six methyl protons (-CH₃) of the isopropyl group are equivalent and will appear as a doublet in the aliphatic region (1.2-1.4 ppm) due to coupling with the single methine proton.

-

Dimethyl-benzodioxole Group: The six protons of the two methyl groups attached to the C2 of the dioxole ring are chemically equivalent and magnetically shielded. They are expected to produce a sharp singlet at approximately 1.6-1.7 ppm.

-

Aromatic Protons: The three protons on the benzene ring are in different chemical environments and will exhibit distinct signals in the aromatic region of the spectrum.

-

H-5: This proton is adjacent to the isopropyl group and is expected to be a doublet due to coupling with H-6.

-

H-6: This proton is coupled to both H-5 and H-7, resulting in a doublet of doublets.

-

H-7: This proton is coupled to H-6 and will appear as a doublet.

-

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed, generalized protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer and serves as an internal reference standard (δ = 0.00 ppm). If not present, a small amount can be added.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas under each peak are integrated to determine the proton ratios.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the molecular structure and the logical relationships of the proton signals in the predicted ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H NMR signal relationships and multiplicities.

Mass Spectrometry Analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, a known impurity of the anesthetic agent propofol.[1] This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, predicted fragmentation patterns, and data presentation to aid in the identification and quantification of this compound.

Introduction

This compound (CAS No. 201166-22-5) is a small organic molecule with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[2][3][4] Its structure consists of a benzodioxole core with a dimethyl group on the dioxole ring and an isopropyl substituent on the benzene ring. As an impurity in propofol formulations, its accurate detection and quantification are crucial for quality control and safety assessment in the pharmaceutical industry. Mass spectrometry, particularly coupled with gas chromatography, offers a sensitive and specific method for the analysis of such volatile and semi-volatile organic compounds.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pattern

While a publicly available electron ionization (EI) mass spectrum for this compound is not readily found, a fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related chemical structures.

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) at m/z 192. The primary fragmentation pathways are likely to involve the loss of methyl and isopropyl groups, as well as rearrangements of the benzodioxole ring.

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Predicted Fragment Ion | Proposed Neutral Loss | Relative Abundance |

| 192 | [C₁₂H₁₆O₂]⁺ | - | Low |

| 177 | [C₁₁H₁₃O₂]⁺ | CH₃ | High |

| 149 | [C₉H₉O₂]⁺ | C₃H₇ | Moderate |

| 135 | [C₈H₇O₂]⁺ | C₄H₉ | Moderate |

| 105 | [C₇H₅O]⁺ | C₅H₁₁O | Low |

| 91 | [C₇H₇]⁺ | C₅H₉O₂ | Low |

| 77 | [C₆H₅]⁺ | C₆H₁₁O₂ | Low |

| 43 | [C₃H₇]⁺ | C₉H₉O₂ | Moderate to High |

Note: Relative abundances are predictions and may vary based on instrumental conditions.

The fragmentation can be visualized as a logical pathway:

Experimental Protocols

The following section details a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound in a research or quality control setting. This protocol is based on general methods for analyzing small aromatic compounds and propofol impurities.[5][6]

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or hexane) to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for calibration.

-

Sample Preparation: For drug substance analysis, dissolve a known amount of the propofol sample in the chosen solvent to achieve a concentration within the calibrated range. For drug product analysis, a liquid-liquid extraction may be necessary to isolate the analyte from the formulation matrix.

GC-MS Instrumentation and Conditions

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is recommended.

Table 2: Recommended GC-MS Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Acquisition and Processing

-

Full Scan Mode: Acquire full scan mass spectra to confirm the identity of the compound by comparing the obtained spectrum with the predicted fragmentation pattern.

-

Selected Ion Monitoring (SIM) Mode: For quantitative analysis, use SIM mode to enhance sensitivity and selectivity. Monitor the characteristic ions predicted in Table 1 (e.g., m/z 177, 149, and 135).

-

Quantification: Construct a calibration curve by plotting the peak area of the target analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

The overall workflow for the analysis can be summarized in the following diagram:

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and detailed GC-MS protocol offer a robust starting point for method development and validation. Researchers and drug development professionals can adapt and optimize these methodologies to suit their specific analytical needs, ensuring the accurate identification and quantification of this propofol impurity.

References

- 1. tdi-bi.com [tdi-bi.com]

- 2. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. mobile.labmedica.com [mobile.labmedica.com]

- 6. Sample preparation GC-MS [scioninstruments.com]

Unveiling a Propofol Impurity: A Technical Guide to 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, a known impurity of the anesthetic agent propofol, designated as "Propofol Impurity L" by the European Pharmacopoeia. This document delves into its formation, analytical quantification, and a toxicological assessment, offering valuable insights for those involved in the research, development, and quality control of propofol-based pharmaceuticals.

Introduction to this compound

This compound (CAS No. 201166-22-5) is a chemical entity with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1][2][3][4][5][6] Its presence as an impurity in propofol formulations necessitates a thorough understanding of its chemical properties, origins, and potential impact on drug safety and efficacy.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethyl-4-propan-2-yl-1,3-benzodioxole | [3] |

| Synonyms | Propofol Impurity L, 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole | [1][2][3] |

| CAS Number | 201166-22-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 192.25 g/mol | [1][2][3][4][5][6] |

Formation and Synthesis

The precise mechanism of formation of this compound as a propofol impurity is not extensively detailed in the public domain. However, it is understood to be a potential degradation product.[7] One plausible pathway involves the reaction of a catechol-like intermediate with acetone or an acetone equivalent. This hypothesis is based on the structure of the impurity, which features a dimethyl acetal of a catechol.

A potential precursor to this impurity is 4-isopropylcatechol. The synthesis of 4-isopropylcatechol can be achieved via a Friedel-Crafts alkylation of catechol with isopropyl alcohol in the presence of an acid catalyst.[8] The subsequent reaction of 4-isopropylcatechol with an acetone source, such as 2,2-dimethoxypropane, under acidic conditions would yield this compound.

Experimental Protocol: Synthesis of this compound

This theoretical protocol is based on established chemical principles for the synthesis of related benzodioxole compounds.

Step 1: Synthesis of 4-Isopropylcatechol [8]

-

In a round-bottom flask, dissolve catechol in a suitable solvent (e.g., nitrobenzene).

-

Add a Lewis acid catalyst (e.g., aluminum chloride) to the mixture.

-

Slowly add isopropyl halide (e.g., 2-chloropropane) to the reaction mixture at a controlled temperature.

-

After the reaction is complete, quench the reaction with dilute hydrochloric acid.

-

Extract the product with an organic solvent and purify by distillation.

Step 2: Synthesis of this compound

-

Dissolve the synthesized 4-isopropylcatechol in a suitable solvent (e.g., toluene).

-

Add an excess of 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

-

Upon completion, neutralize the acid catalyst with a mild base.

-

Wash the reaction mixture with water, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the resulting product by column chromatography or distillation.

Analytical Quantification

The European Pharmacopoeia outlines methods for the control of impurities in propofol, including Impurity L. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common technique for the separation and quantification of volatile impurities like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general GC-MS protocol for the analysis of propofol impurities.

-

Sample Preparation: Accurately weigh and dissolve the propofol sample in a suitable solvent, such as hexane or ethanol, to a known concentration.

-

Internal Standard: Add a known amount of an appropriate internal standard to the sample solution for accurate quantification.

-

GC-MS System:

-

Injector: Split/splitless injector.

-

Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: A programmed temperature gradient to ensure separation of all impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity and specificity.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify the impurity by comparing its peak area to that of the internal standard and a calibration curve prepared with a certified reference standard.

Table 2: Illustrative GC-MS Parameters

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Scan Range | 40-400 amu |

Toxicological Assessment

A comprehensive toxicological profile for this compound is not publicly available. In the absence of direct experimental data, in silico (computational) toxicology methods can provide an initial assessment of potential hazards.[9][10][11][12][13] These methods utilize quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints based on the chemical structure.

In Silico Toxicity Prediction

In silico models can predict a range of toxicological endpoints, including:

-

Genotoxicity: The potential to damage genetic material.

-

Carcinogenicity: The potential to cause cancer.

-

Developmental and Reproductive Toxicity: The potential to interfere with development and reproduction.

-

Organ-specific toxicity: The potential to cause harm to specific organs.

It is important to note that in silico predictions are not a substitute for experimental testing but can be valuable for prioritizing substances for further investigation and for risk assessment in the absence of data. The benzodioxole moiety is present in some naturally occurring compounds with known biological activity, which may provide some context for the potential toxicity of this impurity. However, direct extrapolation of toxicity data from other benzodioxole-containing compounds is not advisable without further investigation.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Plausible synthetic pathway for Propofol Impurity L.

Caption: General workflow for GC-MS analysis of propofol impurities.

Caption: Workflow for in silico toxicological evaluation.

Conclusion

This compound is a recognized impurity in propofol that warrants careful monitoring and control. While its direct toxicological impact has not been extensively studied, understanding its formation, having robust analytical methods for its quantification, and utilizing predictive toxicology are crucial for ensuring the safety and quality of propofol formulations. This guide provides a foundational understanding for professionals in the pharmaceutical industry to address the challenges associated with this and other related impurities. Further research into the specific toxicological profile of this compound is recommended to refine risk assessments.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. Propofol EP Impurity L | CAS Number 201166-22-5 [klivon.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C12H16O2 | CID 19710760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. aseestant.ceon.rs [aseestant.ceon.rs]

- 10. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

The Isopropyl-1,3-Benzodioxole Core: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety, a bicyclic heterocyclic organic compound, is a fundamental structural component found in a plethora of naturally occurring and synthetic molecules. Its unique electronic and conformational properties have made it a privileged scaffold in medicinal chemistry and drug discovery. This technical guide focuses on the discovery and history of a specific class of these compounds: those bearing an isopropyl substituent. While often associated with the clandestine synthesis of psychoactive substances, the isopropyl-1,3-benzodioxole core and its derivatives possess a rich and diverse history with applications extending into various therapeutic areas. This document will provide an in-depth exploration of the initial discoveries, key synthetic methodologies, and the evolution of our understanding of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

Early History and Natural Precursors

The story of isopropyl-1,3-benzodioxole compounds is intrinsically linked to the naturally occurring phenylpropene, safrole. Safrole, the principal component of sassafras oil, has been known for centuries and was traditionally used by indigenous peoples for its medicinal properties. The 1,3-benzodioxole (or methylenedioxyphenyl) group within safrole is the foundational chemical entity from which many synthetic derivatives, including those with an isopropyl group, are derived.

Physical and Chemical Properties of Key Precursors

A thorough understanding of the physicochemical properties of the primary precursors is essential for the synthesis and analysis of isopropyl-1,3-benzodioxole derivatives.

| Property | Safrole | Isosafrole |

| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ |

| Molar Mass | 162.19 g/mol | 162.19 g/mol |

| Appearance | Colorless or slightly yellow oily liquid | Colorless liquid with an anise-like odor |

| Boiling Point | 232-234 °C | 252-253 °C |

| Melting Point | 11.2 °C | 8.2 °C (trans) |

| Density | 1.096 g/cm³ | 1.121 g/cm³ |

| Solubility in Water | Insoluble | Insoluble |

The Dawn of Synthetic Derivatives: From Safrole to Isopropyl-1,3-Benzodioxoles

The journey from the natural precursor safrole to synthetic isopropyl-1,3-benzodioxole derivatives involved several key chemical transformations that were explored throughout the 20th century. A pivotal intermediate in many of these synthetic routes is 3,4-Methylenedioxyphenylpropan-2-one (MDP2P), also known as piperonyl methyl ketone.

Isomerization of Safrole to Isosafrole

The first step in many synthetic pathways involves the isomerization of safrole to isosafrole. This reaction shifts the position of the double bond in the allyl side chain to be in conjugation with the benzene ring, making it more amenable to subsequent oxidation.

Caption: Isomerization of Safrole to Isosafrole.

Experimental Protocol: Isomerization of Safrole to Isosafrole

This protocol describes a common method for the isomerization of safrole.

Materials:

-

Safrole

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Heating mantle and reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of potassium hydroxide in absolute ethanol is prepared.

-

Safrole is added to the ethanolic KOH solution.

-

The mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water to remove residual KOH and ethanol.

-

The organic solvent is dried over an anhydrous salt (e.g., magnesium sulfate) and then removed by distillation.

-

The resulting crude isosafrole is purified by vacuum distillation.

Oxidation of Isosafrole to 3,4-Methylenedioxyphenylpropan-2-one (MDP2P)

The oxidation of isosafrole to MDP2P is a critical step. Several methods have been developed for this conversion, with the Wacker oxidation and peroxyacid oxidation being the most prominent.

Caption: Oxidation of Isosafrole to MDP2P.

Experimental Protocol: Wacker Oxidation of Isosafrole to MDP2P

This protocol outlines the Wacker oxidation method.

Materials:

-

Isosafrole

-

Palladium(II) chloride (PdCl₂)

-

Copper(II) chloride (CuCl₂)

-

Solvent (e.g., aqueous dimethylformamide or methanol)

-

Oxygen or air supply

-

Reaction vessel equipped with a gas inlet and stirrer

Procedure:

-

Isosafrole is dissolved in the chosen solvent in the reaction vessel.

-

Catalytic amounts of palladium(II) chloride and a co-catalytic amount of copper(II) chloride are added.

-

The mixture is stirred vigorously while oxygen or air is bubbled through the solution. The CuCl₂ reoxidizes the palladium from Pd(0) back to Pd(II), allowing the catalytic cycle to continue.

-

The reaction is monitored for the disappearance of isosafrole.

-

Upon completion, the reaction mixture is worked up by filtering the catalyst and extracting the product with an organic solvent.

-

The organic extracts are washed, dried, and the solvent is evaporated.

-

The crude MDP2P is then purified, typically by vacuum distillation.

Synthesis of the Isopropyl-1,3-Benzodioxole Core

While the propan-2-one and propan-2-amine derivatives have been extensively studied, the synthesis of the parent 5-isopropyl-1,3-benzodioxole is also of significant chemical interest. Several synthetic strategies can be envisioned, primarily involving the introduction of the isopropyl group onto the 1,3-benzodioxole ring.

Friedel-Crafts Acylation and Subsequent Reduction

A common and versatile method for introducing alkyl chains to aromatic rings is through a two-step process involving Friedel-Crafts acylation followed by reduction of the resulting ketone.

Caption: Synthesis via Friedel-Crafts Acylation and Reduction.

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Benzodioxole

This protocol describes the acylation step.

Materials:

-

1,3-Benzodioxole

-

Isobutyryl chloride

-

A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane or nitrobenzene)

-

Ice bath

-

Quenching solution (e.g., dilute HCl)

Procedure:

-

The Lewis acid is suspended in the anhydrous solvent in a reaction flask and cooled in an ice bath.

-

A solution of 1,3-benzodioxole and isobutyryl chloride in the same solvent is added dropwise to the cooled suspension with stirring.

-

The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

The reaction is quenched by carefully pouring the mixture over ice and dilute hydrochloric acid.

-

The organic layer is separated, washed with water and a bicarbonate solution, and then dried.

-

The solvent is removed under reduced pressure, and the resulting ketone, 1-(1,3-benzodioxol-5-yl)-2-methyl-1-propanone, is purified by distillation or chromatography.

Reduction of the Ketone:

The resulting ketone can be reduced to the corresponding alkane (5-isopropyl-1,3-benzodioxole) using standard reduction methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Grignard Reaction Approach

An alternative route to introduce the isopropyl group involves the reaction of a Grignard reagent with a suitable electrophile on the 1,3-benzodioxole ring.

Caption: Synthesis via Grignard Reaction.

Experimental Protocol: Synthesis of 2-(1,3-Benzodioxol-5-yl)propan-2-ol via Grignard Reaction

This protocol details the formation of the tertiary alcohol intermediate.

Materials:

-

5-Bromo-1,3-benzodioxole

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

A crystal of iodine (as an initiator)

-

Acetone

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Magnesium turnings and a crystal of iodine are placed in a flame-dried flask under an inert atmosphere.

-

A solution of 5-bromo-1,3-benzodioxole in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, the solution is cooled in an ice bath.

-

A solution of acetone in the anhydrous solvent is added dropwise with stirring.

-

After the addition is complete, the reaction is stirred at room temperature until completion.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The product is extracted into an organic solvent, washed, dried, and the solvent is removed to yield the crude tertiary alcohol.

-

The tertiary alcohol can then be subjected to reduction or dehydration followed by hydrogenation to afford 5-isopropyl-1,3-benzodioxole.

Beyond Precursors: Therapeutic Potential of Isopropyl-1,3-Benzodioxole Derivatives

While the historical focus has often been on their role as precursors in illicit synthesis, researchers have explored the therapeutic potential of various isopropyl-1,3-benzodioxole derivatives. These investigations have revealed a range of biological activities, suggesting that this chemical scaffold may be a valuable starting point for the development of new drugs.

Quantitative Pharmacological Data

The following table summarizes some of the reported biological activities of non-psychotropic isopropyl-1,3-benzodioxole derivatives.

| Compound Class | Target/Activity | Reported Potency (IC₅₀/EC₅₀) | Therapeutic Area |

| Benzodioxole-based PDE4 inhibitors | Phosphodiesterase 4 (PDE4) | Varies with substitution | Anti-inflammatory, Respiratory diseases |

| Substituted aminopropoxy benzodioxoles | Serotonin 1A Receptor Agonist | Varies with substitution | Anxiolytic, Antidepressant |

Note: Specific potency values are highly dependent on the full molecular structure of the derivative and are often proprietary. This table provides a general overview of the targeted activities.

Signaling Pathways

The therapeutic effects of these compounds are mediated through their interaction with specific biological targets. For example, PDE4 inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting its degradation. This leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades that ultimately suppress inflammatory responses.

Caption: Simplified Signaling Pathway of PDE4 Inhibition.

Conclusion

The history of isopropyl-1,3-benzodioxole compounds is a compelling narrative that begins with natural product chemistry and evolves through the development of sophisticated synthetic methodologies. While their association with controlled substances has cast a long shadow, the inherent chemical versatility of the 1,3-benzodioxole nucleus, combined with the lipophilic character of the isopropyl group, has made this scaffold a subject of interest in legitimate drug discovery efforts. The exploration of their therapeutic potential in areas such as inflammation and central nervous system disorders highlights the ongoing importance of understanding the rich history and diverse chemistry of these fascinating molecules. This guide has provided a foundational overview for researchers and scientists, offering insights into the historical context, key synthetic transformations, and emerging therapeutic applications of isopropyl-1,3-benzodioxole compounds.

Technical Guide: Safety and Handling of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, also known as Propofol Impurity L, is a chemical compound with the CAS number 201166-22-5.[1][2] It is identified as an impurity in the anesthetic drug Propofol.[3] As a member of the 1,3-benzodioxole class, its handling requires careful consideration of potential hazards. This guide provides a comprehensive overview of the available safety information, handling procedures, and toxicological data to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

There is some discrepancy in the classification of this compound among suppliers. One supplier has classified it with the following GHS pictograms and hazard statements:

-

GHS02: Flammable

-

GHS07: Harmful

-

Signal Word: Danger

However, other safety data sheets indicate that the hazards of this specific compound have not been fully evaluated ("no data available"). Given the flammable and harmful classification from at least one source, it is prudent to handle this chemical with a high degree of caution.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 201166-22-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Appearance | Not specified (likely a liquid) | |

| Storage Temperature | +4°C | [1] |

Toxicological Data

Comprehensive toxicological data for this compound is limited. The information available is primarily for the general class of 1,3-benzodioxoles or for other derivatives.

| Metric | Value | Species | Notes | Reference |

| Acute Oral LD50 | No data available for this specific compound. A related compound has an LD50 of 1715 mg/kg. | Rat | This provides an estimate of acute oral toxicity. | [4] |

| Skin Irritation | No specific data. Related compounds can cause skin irritation. | Rabbit | Assumed to be a potential skin irritant. | [5] |

| Eye Irritation | No specific data. A related compound causes severe eye irritation. | Rabbit | Assumed to be a potential eye irritant. | [4] |

| Inhalation Toxicity | No data available. | Vapors may cause respiratory irritation. |

Biological Activity:

As an impurity of Propofol, its biological effects are not well-characterized. Propofol itself is a γ-aminobutyric acid (GABA) receptor agonist.[3] The 1,3-benzodioxole moiety is known to be present in compounds that can inhibit cytochrome P450 enzymes.[6] Therefore, it is plausible that this compound could have some biological activity, but specific studies are lacking.

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are likely to be generated, a respirator may be necessary.

Engineering Controls

-

Work in a well-ventilated laboratory.

-

Use a chemical fume hood for all procedures that may generate vapors or aerosols.

-

Ensure an eyewash station and safety shower are readily accessible.

General Handling Workflow

Caption: General laboratory workflow for handling the chemical.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.

-

Environmental Precautions: Prevent from entering drains or waterways.

-

Containment and Cleanup: Absorb spill with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at +4°C.[1] Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Potential Biological Pathways and Mechanisms

While no specific signaling pathways have been elucidated for this compound, its structural similarity to other 1,3-benzodioxole derivatives suggests potential interactions with metabolic enzymes.

Caption: Potential mechanism of cytochrome P450 inhibition.

Conclusion

This compound is a chemical that requires careful handling due to its potential flammability and harmful effects. While comprehensive toxicological and biological data are currently lacking, the information available for related compounds suggests that appropriate personal protective equipment and engineering controls are essential to minimize risk. Researchers should proceed with caution, adhere to all safety guidelines, and consult the most recent Safety Data Sheet from their supplier. Further research is needed to fully characterize the safety profile and biological activity of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. The role of dermal irritation in the skin tumor promoting activity of petroleum middle distillates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myristicin - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole from Catechol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, a valuable building block in organic synthesis, starting from catechol. The synthesis is a two-step process involving a Friedel-Crafts alkylation followed by an acetonide protection.

Introduction

This compound is a heterocyclic compound with potential applications in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, which combines a protected catechol moiety with an isopropyl group, makes it an interesting scaffold for further chemical modifications. The following protocols are based on established chemical principles and provide a clear pathway for the laboratory-scale synthesis of this target molecule.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Friedel-Crafts Alkylation of Catechol: Catechol is alkylated with isopropyl alcohol in the presence of an acid catalyst to yield 4-isopropylcatechol.

-

Acetonide Protection of 4-Isopropylcatechol: The resulting 4-isopropylcatechol is then reacted with acetone in the presence of an acid catalyst to form the final product, this compound.

Caption: Overall two-step synthesis of this compound from catechol.

Data Presentation

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Catechol |  | C₆H₆O₂ | 110.11 | 120-80-9 |

| 4-Isopropylcatechol |  | C₉H₁₂O₂ | 152.19 | 2138-43-4 |

| This compound |  | C₁₂H₁₆O₂ | 192.25 | 201166-22-5 |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Step | Reactants | Catalyst | Solvent | Reaction Time | Temperature | Expected Yield | Purity |

| 1 | Catechol, Isopropyl Alcohol | H₂SO₄ or H₃PO₄ | Toluene or Hexane | 4 - 6 hours | Reflux | Moderate to Good | >95% (after purification) |

| 2 | 4-Isopropylcatechol, Acetone | p-Toluenesulfonic acid | Toluene | 2 - 4 hours | Reflux | Good to High | >98% (after purification)[1] |

Experimental Protocols

Step 1: Synthesis of 4-Isopropylcatechol via Friedel-Crafts Alkylation

This protocol is based on the general principles of Friedel-Crafts alkylation of phenols.

Materials:

-

Catechol

-

Isopropyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)

-

Toluene or Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve catechol (1.0 eq.) in toluene or hexane.

-

Add isopropyl alcohol (1.1 - 1.5 eq.) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid dropwise to the stirring solution.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing cold water.

-

Neutralize the excess acid by washing with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Experimental workflow for the synthesis of 4-isopropylcatechol.

Step 2: Synthesis of this compound via Acetonide Protection

This protocol is adapted from general methods for the acetonide protection of catechols.

Materials:

-

4-Isopropylcatechol

-

Acetone (or 2,2-dimethoxypropane)

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-isopropylcatechol (1.0 eq.) and toluene.

-

Add an excess of acetone (or 2,2-dimethoxypropane, 1.2-1.5 eq.).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing for 2-4 hours or until no more water is collected. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography or distillation under reduced pressure to yield pure this compound.

Caption: Experimental workflow for the synthesis of the final product.

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared Spectroscopy (IR): To identify the functional groups present.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Catechol is toxic and a suspected carcinogen; handle with extreme care.

-

Concentrated acids are corrosive and should be handled with caution.

-

Organic solvents are flammable; avoid open flames and sparks.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step synthesis provides a reliable method for the preparation of this compound from readily available starting materials. The protocols are scalable for laboratory purposes and yield the target compound in good purity. This application note serves as a comprehensive guide for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for the Laboratory Preparation of Substituted 1,3-Benzodioxoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3-benzodioxoles are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of pharmaceutical and agrochemical interest. The 1,3-benzodioxole moiety, also known as the methylenedioxy group, is a key structural feature in compounds with diverse biological activities. This document provides detailed protocols for the laboratory-scale synthesis of substituted 1,3-benzodioxoles, primarily focusing on the Williamson ether synthesis approach, which involves the reaction of catechols with dihalomethanes. Three common variations of this method are presented, offering researchers flexibility based on available reagents, desired reaction conditions, and scale.

Synthetic Methodologies Overview

The predominant method for synthesizing the 1,3-benzodioxole ring is the reaction of a catechol with a dihalomethane in the presence of a base. This reaction proceeds via a double Williamson ether synthesis, where the two hydroxyl groups of the catechol displace the halogens on the dihalomethane to form the five-membered dioxole ring. The choice of dihalomethane, base, solvent, and the potential use of a phase-transfer catalyst can significantly influence the reaction's efficiency, yield, and substrate scope.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data for the different synthetic protocols for preparing 1,3-benzodioxole and its derivatives.

| Protocol | Starting Material | Dihalomethane | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Catechol | Dichloromethane | NaOH | DMSO | None | 95-115 | 3-4 | 85.4 | [1][2] |

| 1 | 4-Methylcatechol | Dichloromethane | Strong Base | Methylene Chloride | None | RT | 2 | 70-90 | [3] |

| 2 | Catechol | Dichloromethane | NaOH | Water/Dichloromethane | TBAB | 80 | - | 60 | |

| 3 | Catechol | Diiodomethane | KOH | Methanol | Copper Bronze | 100-110 | 18 | 69 | [4][5] |

TBAB: Tetrabutylammonium bromide RT: Room Temperature

Experimental Protocols

Protocol 1: Synthesis of 1,3-Benzodioxole using Dichloromethane and Sodium Hydroxide in DMSO

This protocol describes the synthesis of the parent 1,3-benzodioxole from catechol and dichloromethane using sodium hydroxide as the base and dimethyl sulfoxide (DMSO) as the solvent. This method is known for its high yield.[1][2]

Materials:

-

Catechol

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 2 L three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 440 mL of DMSO, 120 mL of dichloromethane, and 230 g of sodium hydroxide.

-

Heat the mixture to 95 °C with stirring.

-

Prepare a solution of 110 g of catechol dissolved in 440 mL of DMSO.

-

Add the catechol solution dropwise to the reaction mixture over 3 to 4 hours, maintaining the temperature below 120 °C.

-

After the addition of the catechol solution is complete, add an additional 90 mL of dichloromethane dropwise.

-

Reflux the reaction mixture at 110-115 °C for 30 minutes.

-

Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Add 400 mL of water to the filtrate and transfer the mixture to a separatory funnel.

-

Separate the organic layer containing the product. The aqueous layer can be further extracted with dichloromethane to improve the yield.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation or using a rotary evaporator to obtain the crude product.

-

The product can be further purified by vacuum distillation.

Protocol 2: Phase-Transfer Catalyzed Synthesis of 1,3-Benzodioxoles

This method utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the catecholate anion in the aqueous phase and the dihalomethane in the organic phase. This can often be performed under milder conditions than the DMSO method.

Materials:

-

Substituted Catechol

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable PTC

-

Water (H₂O)

Procedure:

-

Dissolve the substituted catechol and the phase-transfer catalyst (e.g., 1-5 mol%) in dichloromethane.

-

Prepare an aqueous solution of the base (e.g., 50% NaOH).

-

Combine the organic and aqueous phases in a reaction flask equipped with a condenser and a magnetic stirrer.

-

Stir the biphasic mixture vigorously at a controlled temperature (e.g., 40-60 °C) for several hours. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and separate the two phases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by distillation.

Protocol 3: Synthesis of 1,3-Benzodioxole using Diiodomethane

This protocol employs diiodomethane as the methylene source. While diiodomethane is more reactive than dichloromethane, it is also more expensive. This method can be advantageous for less reactive catechols.[4][5]

Materials:

-

Catechol

-

Diiodomethane (CH₂I₂)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Sealed tube or pressure vessel

Procedure:

-

In a thick-walled sealed tube or a suitable pressure vessel, combine catechol, methanolic potassium hydroxide, diiodomethane, and a catalytic amount of copper bronze.

-

Seal the tube/vessel and heat it to 100-110 °C with shaking or vigorous stirring for 18 hours.

-

After the reaction period, cool the vessel to room temperature and carefully open it.

-

Transfer the reaction mixture to a larger flask and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude product.

-

Purify the product by distillation under reduced pressure.

Characterization Data for 1,3-Benzodioxole

1H NMR (CDCl₃):

-

δ 6.78 (s, 4H, Ar-H)

-

δ 5.95 (s, 2H, O-CH₂-O)

13C NMR (CDCl₃):

-

δ 147.8, 121.6, 108.3, 101.2

IR (neat):

-

Characteristic peaks around 2880 cm⁻¹ (C-H stretch of CH₂), 1480 cm⁻¹ (aromatic C=C stretch), and 1250, 1040 cm⁻¹ (C-O-C stretch).[2]

Visualizations

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. 1,3-Benzodioxole(274-09-9) IR Spectrum [chemicalbook.com]

- 3. US3922285A - Process for the methylenation of catechols - Google Patents [patents.google.com]

- 4. worldresearchersassociations.com [worldresearchersassociations.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Protocol for GC-MS Analysis of 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract